molecular formula C18H20N2O5 B2750943 甲基 (E)-4-氧代-4-[3-[(5-氧代吗啉-3-基)甲基]-2,3-二氢吲哚-1-基]丁-2-烯酸酯 CAS No. 2411335-70-9

甲基 (E)-4-氧代-4-[3-[(5-氧代吗啉-3-基)甲基]-2,3-二氢吲哚-1-基]丁-2-烯酸酯

货号: B2750943
CAS 编号: 2411335-70-9
分子量: 344.367
InChI 键: MYEWBXBSUYWBAS-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate” is also known as Rivaroxaban . It is an orally active, direct factor Xa (FXa) inhibitor developed by Bayer and approved by the United States Food and Drug Administration (USFDA) in July 2011 under the trade name of Xarelto . It is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of Rivaroxaban involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The process avoids the use of hazardous chemicals, critical operations, and tedious work-ups .


Molecular Structure Analysis

The molecular structure of Rivaroxaban was clarified through X-ray crystallography . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . Potential impurities arise during the reaction at various stages and carry-over impurities from starting materials were controlled selectively by designing reaction conditions and tuning the crystallization parameters .


Physical and Chemical Properties Analysis

Rivaroxaban contains not less than 98.0% and not more than 102.0% of rivaroxaban (C19H18ClN3O5S), calculated on the anhydrous basis .

科学研究应用

酶促氧化和底物通用性

Colby、Stirling 和 Dalton (1977) 的研究重点介绍了来自甲基球菌(巴斯)的甲烷单加氧酶的酶促氧化能力,展示了其非特异性加氧酶活性。该酶催化各种取代的甲烷衍生物的氧化,表明其在涉及复杂有机分子的生物转化过程中的潜在应用,可能包括类似于指定的甲基酯 (Colby, Stirling, & Dalton, 1977) 的化合物。

合成有机化学

Wakamatsu 等人(2000 年)讨论了 RuClH(CO)(PPh(3))(3) 在烯烃异构化反应中的应用,展示了有机合成中双键的操纵。这种方法促进双键迁移和在合成化学中产生有用单元的能力可能与所讨论的结构复杂酯类有关,强调了催化在改性不饱和化合物中的作用 (Wakamatsu, Nishida, Adachi, & Mori, 2000)

杂环合成

Ito 和 Miyajima (1997) 探索了杂环合成中的逆-烯反应,为 4,5-二氢恶唑和 5,6-二氢-4H-1,3-恶嗪提供了一条新的途径。这项研究强调了从与甲基 (E)-4-氧代-4-[3-[(5-氧代吗啉-3-基)甲基]-2,3-二氢吲哚-1-基]丁-2-烯酸酯类似的酯类构建杂环结构的潜力,这可能有助于开发具有潜在生物活性的新化学实体 (Ito & Miyajima, 1997)

药代动力学研究

Zhai 等人(2015 年)详细介绍了一种经过验证的 LC--MS/MS 方法,用于测定大鼠血浆中一种新型 PKnB 抑制剂,强调了分析方法在新型化合物药代动力学研究中的重要性。该方法可用于研究与指定甲基酯在结构上相关的化合物的药代动力学,通过了解其在生物系统中的行为来促进新药的开发 (Zhai et al., 2015)

作用机制

Rivaroxaban is an active site-targeting, highly potent, and selective factor Xa (FXa) inhibitor . It has no activity against thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, or activated protein C up to 20 μM .

安全和危害

As an anticoagulant, Rivaroxaban has the potential risk of causing bleeding. Therefore, it should be used with caution in patients with a high risk of bleeding. The safety and efficacy of Rivaroxaban have been established in clinical trials .

属性

IUPAC Name

methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-18(23)7-6-17(22)20-9-12(14-4-2-3-5-15(14)20)8-13-10-25-11-16(21)19-13/h2-7,12-13H,8-11H2,1H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWBXBSUYWBAS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。